

An Inquiry into "LTURM 36": Clarification Required for In-Depth Analysis

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Compound of Interest

Compound Name: LTURM 36

Cat. No.: B608667

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An extensive review of current scientific literature and databases did not yield any specific information on a molecule designated "LTURM 36" and its effects on cell proliferation and apoptosis. It is possible that "LTURM 36" may be an internal project name, a novel compound not yet publicly disclosed, or a typographical error.

However, the search did identify several molecules with similar alphanumeric designations that are actively being researched for their roles in cell proliferation and apoptosis. To provide a relevant and accurate technical guide, we require clarification on the precise molecule of interest. Below is a summary of potential candidates that align with the core topic of your request.

Potential Molecules of Interest Related to Cancer Therapeutics

Several compounds and proteins with similar names have established roles in regulating cell growth and death pathways, particularly in the context of cancer.

CLP36 (also known as PDLIM1)

CLP36 is a cytoskeletal protein that has been implicated in carcinogenesis.[1][2] Studies on lymphoma have shown that this protein is a key regulator of cell survival and growth.

- **Effects on Cell Proliferation:** CLP36 is highly expressed in lymphoma cells, and its suppression leads to a decrease in cell survival and proliferation.[1][2]
- **Effects on Apoptosis:** The silencing of CLP36 enhances apoptosis in lymphoma cells.[1][2] This pro-apoptotic effect is associated with an increased expression of Bax and Caspase 3. [1][2]
- **Signaling Pathway:** The anti-proliferative and pro-apoptotic effects of CLP36 silencing are mediated through the PI3K/AKT/CREB signaling pathway. A reduction in the phosphorylation of PI3K, AKT, and CREB is observed upon CLP36 knockdown.[1][2]

MMRi36

MMRi36 is a novel small-molecule compound identified for its potential in treating p53-mutant lymphomas.[3][4]

- **Effects on Cell Proliferation:** MMRi36 exhibits an anti-lymphoma effect, particularly in rituximab-resistant cells.[3][4]
- **Effects on Apoptosis:** This molecule is a potent inducer of p53-independent apoptosis.[3][4] The mechanism involves the activation of both caspase 3 and caspase 7.[3][4]
- **Signaling Pathway:** MMRi36 functions by activating the MDM2-MDM4 E3 ligase complex, which in turn promotes the proteasomal degradation of MDM2, MDM4, and the X-linked inhibitor of apoptosis protein (XIAP).[3][4]

SD-36

SD-36 is a chemical degrader of the STAT3 protein and has shown promise in the context of glioma.[5]

- **Effects on Cell Proliferation:** SD-36 effectively suppresses the growth and invasion of human glioma cell lines.[5]

- **Effects on Apoptosis:** It induces apoptosis in glioma cells. This effect is critically mediated by a reduction in the levels of Mcl-1, an anti-apoptotic protein.[5]
- **Signaling Pathway:** The primary mechanism of action for SD-36 is the targeted degradation of the STAT3 protein.[5]

CD36

CD36 is a transmembrane glycoprotein that functions as a scavenger receptor and is involved in various cellular processes, including lipid metabolism and immune responses.[6][7]

- **Effects on Cell Proliferation:** In certain cancers, such as HER2-positive breast cancer, overexpression of CD36 is linked to increased cell proliferation.[7] Inhibiting CD36 can reduce this proliferation.[7]
- **Effects on Apoptosis:** CD36 can mediate apoptosis in tumor-associated endothelial cells through its interaction with thrombospondin-1 (TSP-1).[6]
- **Signaling Pathway:** The pro-apoptotic signaling of CD36 is initiated by TSP-1 binding, which activates caspase-3-like proteases and the p38 MAPK pathway.[6] Its translocation to the cell membrane can be influenced by the PI3K/AKT signaling axis.[6]

IL-36

Interleukin-36 (IL-36) is a member of the IL-1 family of cytokines and is primarily involved in inflammatory and immune responses.[8][9]

- **Effects on Cell Proliferation:** IL-36 can promote the proliferation of T cells, a key component of the anti-tumor immune response.[8]
- **Effects on Apoptosis:** While not directly inducing apoptosis in cancer cells, IL-36 contributes to inflammatory processes within the tumor microenvironment that can recruit and activate anti-tumor immune cells.[10]
- **Signaling Pathway:** IL-36 agonists bind to the IL-36 receptor, which then forms a complex with the IL-1 receptor accessory protein. This complex activates downstream signaling through MyD88, leading to the activation of the NF- κ B and MAPK pathways.[8][9][11]

Next Steps

To proceed with the creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams, please verify the correct name of the molecule you wish to be the subject of this whitepaper. Once the target molecule is confirmed, a comprehensive and tailored document that meets all the specified requirements will be generated.

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References

- 1. Regulation of lymphoma in vitro by CLP36 through the PI3K/AKT/CREB signaling pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Regulation of lymphoma in vitro by CLP36 through the PI3K/AKT/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-molecule MMRI36 induces apoptosis in p53-mutant lymphomas by targeting MDM2/MDM4/XIAP for degradation [frontiersin.org]
- 4. Small-molecule MMRI36 induces apoptosis in p53-mutant lymphomas by targeting MDM2/MDM4/XIAP for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SD-36 promotes growth inhibition and induces apoptosis via suppression of Mcl-1 in glioma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. CD36 tango in cancer: signaling pathways and functions [thno.org]
- 7. CD36 inhibition enhances the anti-proliferative effects of PI3K inhibitors in PTEN-loss anti-HER2 resistant breast cancer cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 9. Biology of IL-36 Signaling and Its Role in Systemic Inflammatory Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. IL-36 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-36 Signaling in the Tumor Microenvironment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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